(2,4-Dibromo-5-methoxyphenyl)boronic acid

Description

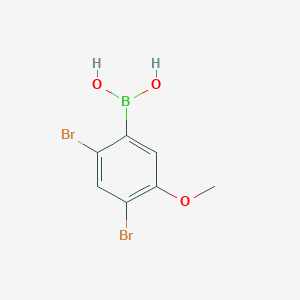

(2,4-Dibromo-5-methoxyphenyl)boronic acid (CAS: 885693-20-9) is an aromatic boronic acid derivative with the molecular formula C₇H₇BBr₂O₃ and a molecular weight of 309.76 g/mol . Its structure features two bromine substituents at the 2- and 4-positions of the benzene ring and a methoxy group at the 5-position (Figure 1).

Properties

IUPAC Name |

(2,4-dibromo-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBr2O3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAYGALQWXVCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Br)Br)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBr2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656862 | |

| Record name | (2,4-Dibromo-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89677-46-3 | |

| Record name | (2,4-Dibromo-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromo-5-methoxyphenyl)boronic acid typically involves the bromination of 5-methoxyphenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (2,4-Dibromo-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).

Oxidation: Hydrogen peroxide, sodium periodate.

Substitution: Nucleophiles such as amines, thiols.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenylboronic acids.

Scientific Research Applications

Organic Synthesis

(2,4-Dibromo-5-methoxyphenyl)boronic acid is primarily utilized in:

- Suzuki-Miyaura Cross-Coupling Reactions : This reaction allows for the formation of carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of palladium catalysts. It is crucial for synthesizing complex organic molecules, including pharmaceuticals and advanced materials.

Medicinal Chemistry

The compound serves as an intermediate in drug development:

- Drug Development : Its ability to form biaryl compounds through cross-coupling reactions makes it valuable in synthesizing potential drug candidates .

Biological Applications

Research involving this compound includes:

- Enzyme Inhibition Studies : The compound's interactions with biological macromolecules can provide insights into enzyme mechanisms and potential therapeutic applications.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Synthesis of Biaryl Compounds : A study demonstrated the successful synthesis of complex biaryl compounds using this boronic acid derivative in Suzuki-Miyaura reactions, showcasing its utility in pharmaceutical chemistry.

- Development of Boron-Containing Drugs : Research has focused on utilizing this compound for creating boron-containing drugs that exhibit unique biological activities, potentially leading to new therapeutic agents .

Mechanism of Action

The primary mechanism of action of (2,4-Dibromo-5-methoxyphenyl)boronic acid is through its role as an organoboron reagent in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation, where the boron atom transfers its organic group to a palladium catalyst. This process is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets involved are typically aryl or vinyl halides, and the pathways include oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Positional Isomerism

The compound’s closest structural analogs include:

- (2,6-Dibromo-3-methoxyphenyl)boronic acid (CAS: 850567-93-0, Similarity: 0.98)

- (2,5-Dibromo-4-methoxyphenyl)boronic acid (CAS: 1217501-37-5, Similarity: 0.94)

- (2,5-Dibromo-3-methoxyphenyl)boronic acid (CAS: 919355-33-2, Similarity: 0.96) .

These isomers differ in the positions of bromine and methoxy substituents, leading to distinct electronic and steric effects.

Physicochemical Properties

pKa and Lewis Acidity

Substituent effects significantly influence boronic acid pKa and diol-binding affinity. Fluoro-substituted analogs (e.g., 2,6-diarylphenylboronic acids) demonstrate that electron-withdrawing groups (e.g., Br, F) lower pKa by stabilizing the boronate conjugate base through inductive effects . For (2,4-Dibromo-5-methoxyphenyl)boronic acid:

- The bromine atoms (σ ≈ +0.44) enhance Lewis acidity by withdrawing electron density.

- The methoxy group (σ ≈ -0.27) donates electron density, partially counteracting bromine’s effects.

Experimental pKa values for similar brominated boronic acids range from 8.5–9.5 , comparable to 4-MCPBA (pKa ~8.8) but higher than 3-AcPBA (pKa ~7.5) . This positions the compound as moderately reactive under physiological conditions (pH 7.4), suitable for applications like glucose sensing or protease inhibition .

Solubility and Stability

Bromine’s hydrophobicity reduces aqueous solubility compared to hydroxyl- or ethoxy-substituted analogs (e.g., 6-hydroxynaphthalen-2-yl boronic acid) . However, bromine enhances stability against oxidation, making the compound more robust in long-term storage or harsh reaction conditions .

Antiproliferative Effects

For instance:

- 6-Hydroxynaphthalen-2-yl boronic acid shows IC₅₀ = 0.1969 µM against triple-negative breast cancer (4T1 cells) .

- Phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) targets tubulin polymerization, similar to combretastatin analogs .

The bromine substituents in this compound may enhance membrane permeability compared to polar analogs, but precipitation issues in culture media (observed in pyren-1-yl boronic acid) could limit in vitro efficacy .

Enzyme Inhibition

Boronic acids are known protease inhibitors. For example, FL-166, a bifunctional aryl boronic acid, inhibits SARS-CoV-2 3CLpro with Ki = 40 nM by binding active-site serine residues . The bromine and methoxy groups in this compound could similarly interact with catalytic residues, though its larger steric profile may reduce affinity compared to smaller analogs .

Diol Binding and Sensing

The compound’s diol-binding affinity is influenced by bromine’s electron-withdrawing effects, which stabilize the boronate ester. However, its association constants (Ka ) are likely lower than those of borinic acids (e.g., diphenylborinic acid binds catechol with Ka ~10³ M⁻¹ , 10-fold higher than boronic acids) .

Photoresponsive Systems

Azobenzene-boronic acid hybrids enable light-controlled diol binding. For example, 2,6-dimethoxy azobenzene boronic acids show a 20-fold increase in binding upon E→Z isomerization . While this compound lacks intrinsic photoswitching, its bromine substituents could be modified to integrate into similar systems for tunable hydrogels or drug delivery .

Biological Activity

(2,4-Dibromo-5-methoxyphenyl)boronic acid, with the chemical formula CHBrOB, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of two bromine atoms and a methoxy group on the phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on target molecules, a characteristic feature of boronic acids. This interaction can lead to modulation of various biological pathways, including those involved in cancer cell proliferation and antimicrobial activity .

Anticancer Activity

Recent studies have explored the anticancer potential of boronic acids, including this compound. Boronic acids are known to inhibit proteasome activity, a mechanism utilized by FDA-approved drugs like bortezomib. Research indicates that derivatives of boronic acids can enhance the efficacy of existing chemotherapeutics by modifying their selectivity and pharmacokinetic profiles .

Case Study: Anticancer Effects

A study evaluated the effects of various boronic acid derivatives on cancer cell lines. This compound exhibited significant cytotoxicity against multiple myeloma cells, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Boronic acids are reported to possess antibacterial and antifungal activities due to their ability to interfere with microbial metabolism.

Table 1: Antimicrobial Activity Data

| Compound Name | Target Organism | Inhibition Diameter (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 22 | |

| This compound | Escherichia coli | 18 | |

| Control (Metronidazole) | Clostridium difficile | 25 |

This table summarizes the antimicrobial activity observed in laboratory settings, indicating that this compound has comparable efficacy against certain bacterial strains.

Synthetic Applications

This compound is not only significant for its biological activities but also serves as an important reagent in organic synthesis. It is utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in developing pharmaceuticals and agrochemicals .

Table 2: Comparison of Boron Reagents in Suzuki-Miyaura Coupling

| Boron Reagent | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Aqueous THF, Pd catalyst |

| Phenylboronic acid | 75 | Aqueous THF, Pd catalyst |

| Alkylborinic ester | 60 | Aqueous THF |

This comparison highlights the efficiency of this compound as a coupling agent in synthetic chemistry.

Q & A

Basic: What are the common synthetic routes for (2,4-Dibromo-5-methoxyphenyl)boronic acid, and how do functional groups influence reactivity?

Answer:

Aromatic boronic acids are typically synthesized via Miyaura borylation, where halogenated precursors react with bis(pinacolato)diboron or other boronating agents under palladium catalysis . For this compound, the electron-rich methoxy group at position 5 may direct regioselectivity during halogenation or borylation steps. Ortho-substituted bromine atoms can sterically hinder boron incorporation, necessitating optimized conditions (e.g., elevated temperatures or bulky ligands). Post-synthetic purification often requires derivatization (e.g., esterification with diols like pinacol) to avoid boroxine formation .

Advanced: How can boroxine formation during synthesis be mitigated, and what analytical methods validate purity?

Answer:

Boroxine formation (dehydration/trimerization) is minimized by synthesizing stable boronic esters (e.g., pinacol esters) as intermediates, which are later hydrolyzed to the free acid . Analytical validation includes:

- MALDI-MS : Derivatization with diols (e.g., 2,3-butanediol) prevents boroxine interference, enabling accurate mass detection .

- ¹¹B NMR : Distinguishes free boronic acid (δ ~30 ppm) from esters (δ ~10-20 ppm) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and dehydration thresholds .

Basic: What roles do boronic acids play in drug design, and how is this compound structurally advantageous?

Answer:

Boronic acids act as bioisosteres for carboxylic acids or transition-state mimics in enzyme inhibitors (e.g., proteasome inhibitors like bortezomib) . The bromine substituents in this compound enhance lipophilicity and π-stacking in hydrophobic enzyme pockets, while the methoxy group improves solubility and hydrogen bonding . This structure has potential in tubulin polymerization inhibition, as seen in combretastatin analogs .

Advanced: How do conflicting data on biological activity arise when substituting hydroxyl groups with boronic acids?

Answer:

Contradictions stem from electronic and steric effects. For example, replacing a phenolic -OH with boronic acid in combretastatin analogs enhances tubulin binding (IC₅₀ = 21–22 μM) due to boron’s Lewis acidity, whereas carboxylic acid analogs lack activity . However, in some contexts, boronic acids may destabilize protein-ligand interactions if steric bulk outweighs electronic benefits. Computational docking and free-energy perturbation (FEP) simulations are recommended to predict substitution outcomes .

Advanced: What methodologies determine binding kinetics between boronic acids and diols, and how does pH affect equilibrium?

Answer:

Stopped-flow kinetics (e.g., fluorescence quenching) measures kon/koff rates, revealing millisecond-to-second binding timescales . For this compound, the methoxy group’s electron-donating effect lowers the pKa of the boronic acid (~8.5), enabling diol binding at physiological pH. Binding constants (Ka) are quantified via isothermal titration calorimetry (ITC) or competitive assays with alizarin red S .

Advanced: How can photoresponsive azobenzene-boronic acids modulate diol binding for controlled drug release?

Answer:

Azobenzene-boronic acid conjugates undergo E→Z isomerization under visible light, altering steric/electronic environments. For example, Z-isomers enhance diol binding by 20-fold via destabilizing the unbound state, enabling light-triggered release in hydrogels or drug carriers . Red light (λ > 600 nm) is preferred for deep-tissue applications.

Basic: How does structural variation in boronic acids influence thermal stability for flame-retardant applications?

Answer:

Thermogravimetric analysis (TGA) shows that aryl boronic acids with electron-withdrawing groups (e.g., bromine) exhibit higher decomposition temperatures (>300°C). Pyrene-1-boronic acid, for instance, is stable up to 600°C due to extended π-conjugation . The dibromo-methoxy substitution in this compound likely enhances stability via halogenated aromatic interactions.

Advanced: What computational strategies optimize boronic acid-based sensors for glycoprotein detection?

Answer:

Data-driven workflows combine QSAR descriptors and k-means clustering to select diverse boronic acids from virtual libraries. For example, principal component analysis (PCA) of 5,136 boronic acids identified candidates with optimal charge, polar surface area, and diol affinity . Machine learning models predict selectivity against non-glycosylated proteins by minimizing secondary interactions (e.g., electrostatic/hydrophobic effects) .

Basic: How are boronic acids utilized in glucose sensing, and what limitations exist in current systems?

Answer:

Boronic acids form reversible esters with glucose’s cis-diols, enabling fluorescence- or swelling-based sensors . Limitations include slow equilibration (~10 minutes) and interference from fructose (higher affinity). Recent advances use copolymer microgels (e.g., PAA-ran-PAAPBA) to enhance response times and specificity via hydrophilic/hydrophobic balance .

Advanced: What strategies resolve discrepancies in oxidation rates between boronic esters and their free acids?

Answer:

Oxidation rates depend on diol affinity and steric shielding. For example, pinacol esters oxidize faster (t₁/₂ = 10 min) than neopentyl glycol analogs (t₁/₂ = 27 min) due to lower diol-binding strength, independent of hydrolysis rates . Competitive assays (e.g., alizarin red S displacement) rank diol affinities to rationalize reactivity trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.